1-(3-chlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine
Overview
Description
1-(3-chlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine is a synthetic organic compound belonging to the benzimidazole class. This compound is characterized by the presence of a benzimidazole ring, which is a fused bicyclic structure consisting of a benzene ring and an imidazole ring. The compound also features a 3-chlorobenzyl group and an N-ethyl substituent. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of 3-chlorobenzyl Group: The 3-chlorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzimidazole core with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
N-ethylation: The final step involves the N-ethylation of the benzimidazole nitrogen. This can be achieved by reacting the intermediate with ethyl iodide or ethyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the benzimidazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole ring or the 3-chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Potassium carbonate, dimethylformamide as solvent.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
1-(3-chlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiparasitic properties. It may also be studied for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Its structure-activity relationship (SAR) is of interest in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s benzimidazole core is known to bind to various biological targets, potentially inhibiting their function or modulating their activity. The presence of the 3-chlorobenzyl and N-ethyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
1-(3-chlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine can be compared with other benzimidazole derivatives, such as:
1-(2-chlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine: Similar structure but with a 2-chlorobenzyl group instead of a 3-chlorobenzyl group. This difference can affect its chemical and biological properties.
1-(3-chlorobenzyl)-N-methyl-1H-1,3-benzimidazol-2-amine: Similar structure but with an N-methyl group instead of an N-ethyl group. This modification can influence its reactivity and interactions with biological targets.
1-(3-chlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-thiol: Contains a thiol group instead of an amine group
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-ethylbenzimidazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3/c1-2-18-16-19-14-8-3-4-9-15(14)20(16)11-12-6-5-7-13(17)10-12/h3-10H,2,11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTRBIFPSAPEMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201194739 | |
Record name | 1-[(3-Chlorophenyl)methyl]-N-ethyl-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201194739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866137-43-1 | |
Record name | 1-[(3-Chlorophenyl)methyl]-N-ethyl-1H-benzimidazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866137-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3-Chlorophenyl)methyl]-N-ethyl-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201194739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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